molecular formula C13H14ClNO2 B2582751 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone CAS No. 2034288-99-6

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2582751
CAS No.: 2034288-99-6
M. Wt: 251.71
InChI Key: OIHXGQZQPZUUAB-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone is a synthetically produced organic compound featuring a bridged bicyclic core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery for constructing novel, three-dimensional molecular architectures . The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is a saturated, heterocyclic building block that increases the fraction of sp3-hybridized carbon centers, a property associated with improved clinical success of drug candidates by enhancing solubility, selectivity, and metabolic stability . The 4-chlorophenyl group attached via an ethanone linker is a common pharmacophore that can influence the molecule's lipophilicity and its ability to interact with biological targets. Compounds based on the 2-azabicyclo[2.2.1]heptane skeleton have demonstrated potential in pharmaceutical research, particularly in the development of ligands for central nervous system (CNS) targets . The mechanism of action for research compounds containing this bicyclic core is often related to the modulation of G protein-coupled receptors (GPCRs) , which are a major family of drug targets. The presence of the carbonyl group allows for potential interactions as a hydrogen bond acceptor, while the chlorine atom on the phenyl ring can impact electron distribution and binding affinity. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-10-3-1-9(2-4-10)5-13(16)15-7-12-6-11(15)8-17-12/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHXGQZQPZUUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One possible route could involve the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the chlorophenyl group via a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve efficiency and consistency. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the compound can undergo oxidation under controlled conditions. For instance:

  • Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the ketone to carboxylic acid derivatives, though steric hindrance from the bicyclic structure may limit reaction efficiency.

  • Hydrogen peroxide (H₂O₂) with manganese-based catalysts (e.g., Mn(III) complexes) enables selective oxidation of secondary alcohols (if present in derivatives) to ketones, as observed in analogous bicyclic systems .

Key Mechanistic Insight : Mn-catalyzed oxidations often proceed via oxygen-atom transfer rather than radical pathways, as evidenced by high stereo-retention (>99%) in related systems .

Reduction Reactions

The ketone moiety is susceptible to reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanol.

  • Catalytic hydrogenation (e.g., H₂/Pd ) may further reduce unsaturated bonds in modified derivatives but requires inert atmospheres to prevent side reactions.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:

Reagent Product Conditions
Sodium methoxide4-methoxyphenyl derivativeReflux in methanol, 6–8 hours
Ammonia (NH₃)4-aminophenyl derivativeHigh-pressure reactor, 100°C

Limited documentation exists for substitution at the bicyclic oxygen/nitrogen atoms due to steric constraints .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura coupling : The chlorophenyl group reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Optimal yields are achieved with Pd(PPh₃)₄ and K₂CO₃ in THF/water.

  • Buchwald-Hartwig amination : Introduces amine substituents at the aryl chloride position using Pd₂(dba)₃ and Xantphos .

Ring-Opening Reactions

The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core undergoes controlled ring-opening under acidic or basic conditions:

  • Hydrochloric acid (HCl) : Cleaves the oxygen-containing ring, yielding a linear amino alcohol intermediate .

  • Sodium hydroxide (NaOH) : Induces hydrolysis of the lactam ring, forming dicarboxylic acid derivatives .

Functional Group Interconversion

The ketone group serves as a precursor for other functionalities:

  • Wittig reaction : Converts the ketone to an alkene using ylides (e.g., Ph₃P=CH₂).

  • Grignard addition : Alkyl/aryl Grignard reagents add to the ketone, generating tertiary alcohols.

Mechanistic and Practical Considerations

  • Steric effects : The bicyclic structure imposes steric hindrance, slowing reactions at the nitrogen/oxygen centers .

  • Catalyst selection : Palladium complexes (e.g., Pd₂(dba)₃) enhance efficiency in cross-coupling reactions .

  • Solvent systems : Polar aprotic solvents (e.g., THF, DMF) improve yields in substitution and coupling reactions .

Data on reaction yields and kinetics remain sparse in open literature, highlighting opportunities for further study .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research, 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone has potential applications as a probe or ligand in biochemical studies. It may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Medicine

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may confer biological activity. Preliminary studies suggest that it could exhibit antimicrobial properties comparable to established antibiotics .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various derivatives of chlorophenyl compounds against bacterial strains, finding that certain derivatives exhibited significant antibacterial activity comparable to standard treatments like isoniazid and ciprofloxacin .
  • Biological Activity Screening : Research involving similar bicyclic structures has shown promising results in inhibiting photosynthetic electron transport in plant models, suggesting potential applications in agricultural biochemistry .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how structural modifications influence biological activity, guiding further research into optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies, including binding assays and structural analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
  • Structure : Replaces the 4-chlorophenyl group with a 3-fluorophenyl moiety.
  • Molecular Formula: C₁₃H₁₄FNO₂; Molecular Weight: 235.25 g/mol .
  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity may alter electronic interactions compared to chlorine. This could influence solubility (e.g., logP) and target binding kinetics.
1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone
  • Structure : Features a substituted phenyl ring with chlorine, methoxy, and methyl groups.
  • Molecular Formula : C₁₀H₁₁ClO₂; Molecular Weight : 198.65 g/mol .

Variations in the Bicyclic Core

3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol
  • Structure: Substitutes the ethanone group with a propanol chain.
  • Molecular Formula: C₉H₁₅NO₂; Molecular Weight: 169.22 g/mol .
  • Key Differences : The hydroxyl group enhances hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability .
2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid
  • Structure: Combines an ethanol-substituted bicyclo core with oxalic acid.
  • Molecular Formula: C₉H₁₅NO₆; Molecular Weight: 233.22 g/mol .
  • Key Differences : The oxalic acid moiety introduces acidity, altering pH-dependent solubility and stability profiles.

Pharmacologically Active Derivatives

((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl) (4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone
  • Structure : Integrates a benzimidazole-piperidine pharmacophore with the bicyclo core.
  • Properties : Melting point 113–115°C; Rf = 0.44 (10% MeOH/DCM) .
  • Key Differences : The extended aromatic system and basic piperidine group enhance interactions with hydrophobic pockets and charged residues in biological targets (e.g., malaria-associated enzymes ).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone (Target) C₁₃H₁₄ClNO₂ ~251.75* 4-Chlorophenyl, ethanone Hypothesized metabolic stability Inferred
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo…}ethan-1-one C₁₃H₁₄FNO₂ 235.25 3-Fluorophenyl, ethanone Research use only; commercial availability
3-((1S,4S)-2-Oxa-5-azabicyclo…propan-1-ol C₉H₁₅NO₂ 169.22 Propanol Discontinued due to synthesis challenges
((1R,4R)-2-oxa-5-azabicyclo…)methanone (Compound 106) C₂₇H₃₁N₅O₂ 473.57 Benzimidazole-piperidine Antimalarial activity (71% yield)

*Estimated based on fluorine-to-chlorine substitution in .

Key Findings and Implications

Substituent Effects : Chlorine’s higher molecular weight and lipophilicity compared to fluorine may enhance blood-brain barrier penetration in the target compound, though this requires experimental validation.

Stereochemical Considerations : The (1S,4S) and (1R,4R) configurations in analogues highlight the importance of stereochemistry in optimizing target binding and minimizing off-target effects.

Synthetic Feasibility: Derivatives with simpler substituents (e.g., propanol ) face discontinuation due to synthesis or stability issues, whereas ketone-based structures (e.g., 3-fluorophenyl variant ) remain commercially accessible.

Biological Activity

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone, a compound belonging to the bicyclic amine family, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone
  • Molecular Formula : C12_{12}H12_{12}ClN\O
  • Molecular Weight : 227.68 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its interaction with G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.

  • Receptor Binding : The compound is known to interact with multiple GPCRs, influencing signaling pathways that regulate cellular responses. These interactions can lead to modulation of neurotransmitter release and changes in intracellular calcium levels .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .
  • Neuroprotective Effects : Research indicates that the compound may have neuroprotective effects, possibly through the modulation of cholinergic signaling pathways, which are critical for memory and learning processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GPCR ModulationInfluences neurotransmitter release
AntimicrobialEffective against certain resistant bacteria
NeuroprotectiveModulates cholinergic pathways

Case Study 1: Neuroprotective Properties

A study conducted by researchers highlighted the neuroprotective effects of the compound in a zebrafish model. The results indicated that treatment with the compound significantly reduced neuronal apoptosis induced by oxidative stress, suggesting its potential application in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against a panel of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated a notable reduction in bacterial viability, indicating that modifications to the bicyclic structure could enhance antimicrobial potency .

Q & A

Q. Q1: What are the key synthetic routes for preparing 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone, and how can intermediates be characterized?

Answer: The synthesis typically involves constructing the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core followed by coupling with a 4-chlorophenyl ethanone moiety. A validated approach includes:

  • Step 1 : Synthesis of the bicyclic amine via Portoghese’s method: trans-4-hydroxy-L-proline is benzoylated, methylated, and reduced using LiBH4 to yield the bicyclic structure .
  • Step 2 : Alkylation or coupling with 4-chlorophenyl ethanone derivatives. For example, 4-chlorobenzyl chloride can react under reflux with anhydrous K₂CO₃ in ethanol, monitored by TLC or color change .
  • Characterization : Intermediates are confirmed via 1^1H NMR (e.g., δ 7.99–8.01 ppm for aromatic protons) and mass spectrometry (e.g., m/z 282 [M+1] for similar ethanone derivatives) .

Advanced Reaction Mechanisms

Q. Q2: How can researchers resolve contradictions in reaction yields when synthesizing the bicyclic core under varying conditions?

Answer: Yield discrepancies often arise from steric hindrance in the bicyclic system or competing side reactions (e.g., over-reduction). Methodological strategies include:

  • Optimizing reducing agents : LiBH4 provides higher selectivity over NaBH4 for secondary amines, reducing byproduct formation .
  • Controlling temperature : Stepwise cooling (0°C to room temperature) during TsCl-mediated tosylation minimizes decomposition .
  • Kinetic analysis : Use HPLC or in-situ IR to track intermediate stability and adjust reaction timelines .

Structural and Spectroscopic Analysis

Q. Q3: What advanced techniques are recommended for resolving ambiguities in the stereochemistry of the bicyclic system?

Answer:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for similar oxadiazol-3-yl ethanone derivatives (R-factor: 0.037) .
  • NOESY NMR : Identifies spatial proximity of protons in the bicyclic ring (e.g., axial vs. equatorial substituents) .
  • DFT calculations : Validate spectroscopic data by comparing computed vs. experimental 13^{13}C NMR shifts .

Safety and Handling Protocols

Q. Q4: What safety precautions are critical when handling 4-chlorophenyl intermediates?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during reflux with volatile solvents (e.g., ethanol) .
  • Spill management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate and adsorb liquids with inert materials .

Environmental Impact Assessment

Q. Q5: How can researchers design studies to evaluate the environmental persistence of this compound?

Answer:

  • Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Ecotoxicology screening : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) and bioaccumulation potential .
  • Partition coefficients : Measure logP (octanol-water) to predict environmental distribution .

Data Contradiction and Reproducibility

Q. Q6: How should researchers address inconsistencies in reported biological activity data for this compound?

Answer:

  • Standardize assays : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements across labs .
  • Batch variability analysis : Characterize impurities via HPLC-MS and correlate with bioactivity outliers .
  • Meta-analysis : Compare datasets across literature using statistical tools (e.g., ANOVA) to identify confounding variables .

Computational Modeling Applications

Q. Q7: What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Train algorithms on analogs with known IC₅₀ values to predict activity .

Stability and Storage

Q. Q8: What conditions prevent degradation of the compound during long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the azabicyclo amine .
  • Periodic analysis : Conduct stability-indicating assays (e.g., HPLC) every 6 months .

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